1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
Overview
Description
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorobenzyl group attached to a pyrazolo[3,4-b]pyridine core, which is further substituted with a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and β-ketoesters. The fluorobenzyl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The carboxamide group can undergo oxidation to form carboxylic acids.
Reduction: Reduction reactions can be performed on the pyrazolo[3,4-b]pyridine core to produce various derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Carboxylic acids from oxidation reactions.
Reduced derivatives from reduction reactions.
Substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: Use in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances binding affinity, while the carboxamide group may interact with active sites, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
1-(2-Chlorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
1-(2-Methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
1-(2-Bromobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
Uniqueness: 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide stands out due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, methoxy, and bromo counterparts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c15-11-6-2-1-4-9(11)8-19-14-10(5-3-7-17-14)12(18-19)13(16)20/h1-7H,8H2,(H2,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDSAMDSGSEPRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462389 | |
Record name | 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256376-62-2 | |
Record name | 1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=256376-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Fluorbenzyl)-1H-pyrazolo[3,4-b]pyridin-3-carboxamid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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